molecular formula C14H26N2O B4565270 1-butyryl-4-cyclohexylpiperazine

1-butyryl-4-cyclohexylpiperazine

Cat. No.: B4565270
M. Wt: 238.37 g/mol
InChI Key: DTAOGMVRQSQQPL-UHFFFAOYSA-N
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Description

1-Butyryl-4-cyclohexylpiperazine is a piperazine derivative characterized by a butyryl (butanoyl) group at the 1-position and a cyclohexyl substituent at the 4-position of the piperazine ring. This compound’s structure combines a lipophilic cyclohexyl moiety with an acylated amine, which may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAOGMVRQSQQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison of 1-butyryl-4-cyclohexylpiperazine with structurally related compounds, supported by evidence from analogous structures.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Substituents at Positions 1 and 4 Key Features Reference Evidence
This compound C₁₃H₂₅N₂O 1-Butyryl, 4-cyclohexyl Combines acylated amine (enhanced stability) with bulky cyclohexyl group (lipophilicity). Inferred
1-(Butanoyl)-piperazine C₈H₁₆N₂O 1-Butanoyl, 4-H Acyl group improves metabolic resistance; simpler structure lacks cyclohexyl.
1-Ethyl-4-(4-ethylcyclohexyl)piperazine C₁₅H₂₈N₂ 1-Ethyl, 4-ethylcyclohexyl Dual alkylation increases lipophilicity; steric hindrance may reduce receptor affinity.
1-Cyclohexyl-4-(4-methoxybenzyl)piperazine C₁₉H₂₈N₂O 1-Cyclohexyl, 4-methoxybenzyl Aromatic benzyl group with methoxy substituent may enhance CNS activity.
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) C₂₄H₃₀N₂ 1-Cyclohexyl, 4-diphenylethyl Potent synthetic opioid; bulky diphenylethyl group critical for μ-opioid receptor binding.

Key Research Findings and Limitations

  • Metabolic Stability: Acylated piperazines like this compound are less prone to oxidative metabolism than their alkylated counterparts, as demonstrated in studies on 1-(butanoyl)-piperazine .
  • Receptor Selectivity : Bulky substituents (e.g., cyclohexyl) can reduce off-target interactions but may also limit solubility, necessitating formulation optimization .
  • Data Gaps : Direct pharmacological data on this compound are absent in the provided evidence, necessitating further experimental validation of its bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-butyryl-4-cyclohexylpiperazine
Reactant of Route 2
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